N-(3-acetylphenyl)-4-phenoxybutanamide

Description

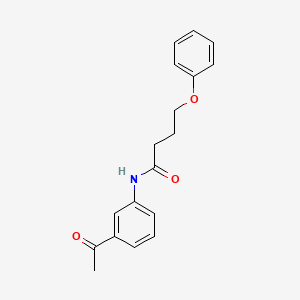

N-(3-Acetylphenyl)-4-phenoxybutanamide is an aromatic amide characterized by a phenoxybutanamide backbone linked to a 3-acetylphenyl group. The acetyl moiety at the 3-position of the phenyl ring and the phenoxybutanamide chain contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-14(20)15-7-5-8-16(13-15)19-18(21)11-6-12-22-17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMBLNUURKGJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-phenoxybutanamide typically involves the reaction of 3-acetylphenylamine with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of N-(3-carboxyphenyl)-4-phenoxybutanamide.

Reduction: Formation of N-(3-acetylphenyl)-4-aminobutanamide.

Substitution: Formation of N-(3-acetylphenyl)-4-methoxybutanamide.

Scientific Research Applications

N-(3-acetylphenyl)-4-phenoxybutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Chlorine Substitution : Enhances biological activity (e.g., antitumor, antimicrobial) but may reduce solubility .

- Sulfonamide vs. Acetamide : Sulfonamide derivatives (e.g., N-(3-Acetylphenyl)-4-methylbenzenesulfonamide) exhibit higher cytotoxicity, likely due to stronger hydrogen-bonding capacity .

- Acetyl Position : Shifting the acetyl group from the 3- to 2-position (as in Benzamide, N-(2-acetylphenyl)-4-chloro-) alters interaction with biological targets, affecting efficacy and toxicity .

Solubility and Reactivity

Substituents influence physicochemical properties:

- Methoxy Groups: Increase solubility (e.g., N-[4-(aminomethyl)phenyl]-4-(2-methoxyphenoxy)butanamide) by enhancing hydrophilicity .

Therapeutic Potential

- Anticancer Activity : Sulfonamide and chloro-substituted analogs demonstrate cytotoxicity, but the target compound’s acetyl group may offer a safer profile with moderate activity .

Q & A

Q. What are the optimized synthetic routes for N-(3-acetylphenyl)-4-phenoxybutanamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in coupling steps .

- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions .

- Catalyst use : HATU or EDCI improves coupling efficiency in amidation steps .

- Monitoring : Track intermediates via TLC and confirm purity with HPLC (>95%) .

- Workup : Acid-base extraction removes unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR spectroscopy : Confirm structural integrity via H and C NMR. For example, acetyl protons appear at δ 2.5–2.7 ppm, while phenoxy groups show aromatic signals at δ 6.8–7.4 ppm .

- HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 325.15) .

- Contradictions : Discrepancies in spectra may arise from rotamers or impurities; recrystallization or column chromatography resolves these .

Q. How can researchers address data contradictions in bioactivity assays for this compound?

Methodological Answer:

- Purity verification : Re-test after purification via preparative HPLC to exclude impurity-driven artifacts .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solubility biases .

- Structural analogs : Test derivatives (e.g., N-(3-acetylphenyl)-2-bromoacetamide) to isolate pharmacophore contributions .

Q. What experimental strategies are used to elucidate the pharmacological mechanism of this compound?

Methodological Answer:

- Target identification : Perform molecular docking studies with acetyl-binding enzymes (e.g., histone acetyltransferases) .

- Enzyme assays : Measure inhibition of COX-2 or LOX enzymes due to structural similarity to anti-inflammatory amides .

- Cellular uptake : Use fluorescent analogs to track intracellular localization .

Q. How do researchers compare the properties of this compound with structurally similar amides?

Methodological Answer:

- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., replacing phenoxy with ethoxy) and measure changes in solubility, LogP, and bioactivity .

- Computational modeling : Compare electrostatic potentials and H-bonding patterns using DFT calculations .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of this compound synthesis?

Methodological Answer:

- Polar solvents : Increase electrophilicity of intermediates, favoring amide bond formation at the acetyl-substituted phenyl ring .

- Low temperature : Suppress side reactions (e.g., over-acylation) during acetyl group activation .

- Kinetic studies : Use in-situ IR spectroscopy to monitor reaction progress and optimize time-temperature profiles .

Q. What strategies ensure stability of this compound under physiological conditions?

Methodological Answer:

- pH stability : Test degradation in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis at pH < 3) .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

- Lyophilization : Improve long-term stability by removing hydrolytic water .

Q. How can in silico modeling predict metabolite formation and toxicity?

Methodological Answer:

- ADMET prediction : Use software like SwissADME to identify probable metabolites (e.g., acetyl group oxidation to carboxylic acid) .

- Toxicity screening : Simulate interactions with hERG channels or cytochrome P450 enzymes to flag cardiotoxic or hepatotoxic risks .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

Q. How are degradation pathways of this compound characterized under oxidative stress?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.